Allyldimethoxymethylsilane

説明

Chemical Identity and Nomenclature

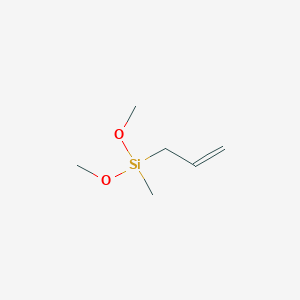

Allyldimethoxymethylsilane (CAS 67681-66-7) is an organosilicon compound with the molecular formula $$ \text{C}6\text{H}{14}\text{O}_2\text{Si} $$, corresponding to a molecular weight of 146.26 g/mol. Its systematic IUPAC name is dimethoxymethyl(prop-2-en-1-yl)silane , though it is also referenced by several synonyms, including:

- 1-Methyldimethoxysilylprop-1-ene

- Methyl(allyl)dimethoxysilane

- Silane, dimethoxymethyl-2-propen-1-yl-

The compound is characterized by a silicon atom bonded to a methyl group, two methoxy groups ($$-\text{OCH}3$$), and an allyl group ($$-\text{CH}2\text{CHCH}_2$$), as depicted in its canonical SMILES: $$ \text{COSi(OC)OC} $$.

Table 1: Key Identifiers of Allyldimethoxymethylsilane

| Property | Value | Source |

|---|---|---|

| CAS Number | 67681-66-7 | |

| Molecular Formula | $$ \text{C}6\text{H}{14}\text{O}_2\text{Si} $$ | |

| Molecular Weight | 146.26 g/mol | |

| Synonyms | 10+ variants |

Historical Context of Organosilicon Chemistry

The synthesis of organosilicon compounds began in 1863 with Charles Friedel and James Crafts’ preparation of tetraethylsilane. However, systematic exploration emerged in the early 20th century through Frederic Kipping’s use of Grignard reagents to synthesize silicone polymers. Allyldimethoxymethylsilane represents a product of mid-20th-century advancements in functional silanes, driven by industrial demand for crosslinking agents and surface modifiers.

Eugene Rochow’s 1940 discovery of the direct process (reacting methyl chloride with silicon-copper alloys) enabled scalable production of chlorosilanes, precursors to compounds like allyldimethoxymethylsilane. By the 1960s, organosilicon chemistry had expanded into diverse applications, with allyl-functional silanes gaining prominence in polymer science due to their dual reactivity (allyl and alkoxy groups).

Structural Features and Molecular Architecture

Allyldimethoxymethylsilane exhibits a tetrahedral geometry around the silicon atom, with bond lengths and angles consistent with organosilicon norms:

The allyl group ($$-\text{CH}2\text{CHCH}2$$) introduces unsaturation, enabling participation in radical or electrophilic addition reactions, while the methoxy groups ($$-\text{OCH}_3$$) facilitate hydrolysis to form silanols ($$\text{Si–OH}$$).

Table 2: Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 0.963 g/mL at 25°C | |

| Boiling Point | 146–148°C | |

| Refractive Index | $$ n_D^{20} = 1.405 $$ | |

| Flash Point | 46°C (closed cup) |

Position within Organosilicon Compound Classification

Allyldimethoxymethylsilane belongs to the organoalkoxysilanes , a subclass characterized by silicon atoms bonded to both organic groups and alkoxy ligands. Its classification is detailed below:

- Functional Silanes : Designed for surface modification and polymer crosslinking.

- Bifunctional Reagents : Combines hydrolyzable methoxy groups and a reactive allyl moiety.

- Coupling Agents : Enhances adhesion between organic polymers and inorganic substrates.

Compared to monofunctional silanes (e.g., trimethylmethoxysilane), allyldimethoxymethylsilane’s dual functionality enables covalent bonding with substrates while retaining compatibility with organic matrices. This positions it as a critical intermediate in silicones, composites, and coatings.

Table 3: Classification of Select Organoalkoxysilanes

| Compound | Functional Groups | Application |

|---|---|---|

| Allyldimethoxymethylsilane | Allyl, methoxy | Polymer crosslinking |

| Vinyltrimethoxysilane | Vinyl, methoxy | Glass fiber sizing |

| (3-Aminopropyl)triethoxysilane | Amino, ethoxy | Adhesion promotion |

特性

IUPAC Name |

dimethoxy-methyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-5-6-9(4,7-2)8-3/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTNGCZMPUCIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987036 | |

| Record name | Dimethoxy(methyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67681-66-7 | |

| Record name | Dimethoxymethyl-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67681-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyldimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067681667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy(methyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The primary synthetic route to allyldimethoxymethylsilane involves the reaction of chlorosilane precursors with allylic halides in the presence of a metal reductant, typically zinc, in dipolar aprotic solvents. This approach allows for the formation of allylic silane compounds with high selectivity and yields under controlled temperature conditions.

Detailed Preparation Procedure

A representative method is described in the European patent EP 0812849 A2, which provides a robust industrially viable process for allylic silane synthesis:

-

- Dimethyldichlorosilane (as chlorosilane precursor)

- Allyl chloride (as halogenated allylic compound)

- Zinc powder (metal reductant)

- Dipolar aprotic solvent (e.g., 1,3-dimethyl-2-imidazolidinone)

-

- The chlorosilane and zinc powder are combined in the solvent under a nitrogen atmosphere.

- The mixture is heated to approximately 70°C.

- Allyl chloride is added dropwise over 10-15 minutes.

- The reaction is maintained at 70°C for 2 hours after addition.

-

- After completion, the reaction mixture is filtered to remove unreacted zinc and metal salts.

- The product, allyldimethoxymethylsilane, is isolated by distillation under reduced pressure.

-

- Yield: Approximately 51%

- Physical state: Colorless transparent liquid

- Boiling point: 40-43°C at 71 mmHg

- Analytical data include mass spectrometry, proton nuclear magnetic resonance (^1H-NMR), carbon-13 NMR (^13C-NMR), and silicon-29 NMR (^29Si-NMR) confirming structure and purity.

Reaction Mechanism Insights

The reaction proceeds via the formation of an organozinc intermediate from zinc and chlorosilane, which then undergoes nucleophilic substitution with the allyl chloride. The dipolar aprotic solvent stabilizes the reactive intermediates and facilitates the reaction at moderate temperatures, minimizing side reactions and decomposition.

Comparative Data Table of Preparation Examples

| Parameter | Example 1: Allyl Methyl Dichlorosilane | Example 2: Allyl Isopropyl Dichlorosilane | Example 3: Allyl Dimethyl Chlorosilane (Allyldimethoxymethylsilane precursor) |

|---|---|---|---|

| Chlorosilane Used | Methyltrichlorosilane | Isopropyl trichlorosilane | Dimethyldichlorosilane |

| Metal Reductant | Zinc powder | Zinc powder | Zinc powder |

| Solvent | 1,3-Dimethyl-2-imidazolidinone | 1,3-Dimethyl-2-imidazolidinone | 1,3-Dimethyl-2-imidazolidinone |

| Temperature (°C) | 70 | 70 | 70 |

| Allyl Halide | Allyl chloride | Allyl chloride | Allyl chloride |

| Addition Time (minutes) | 5 | 5 | 15 |

| Reaction Time Post-Addition (hours) | 1 | 4 | 2 |

| Yield (%) | 69 | 71 | 51 |

| Boiling Point (°C/mmHg) | 45-50/60 | 67-70/33 | 40-43/71 |

| Physical State | Colorless transparent liquid | Colorless transparent liquid | Colorless transparent liquid |

Research Findings and Notes

- The use of zinc powder as a reductant is critical for the selective formation of allylic silanes from chlorosilanes and allyl halides.

- The choice of solvent, particularly dipolar aprotic solvents like 1,3-dimethyl-2-imidazolidinone, enhances reaction efficiency and product yield.

- Temperature control between 60°C and 150°C is optimal to balance reaction rate and product stability.

- The process avoids the use of harsh reagents or solvents, making it industrially feasible.

- Distillation under reduced pressure is effective for product isolation, ensuring purity without decomposition.

- Analytical data from mass spectrometry and NMR confirm the successful synthesis of allyldimethoxymethylsilane and related allylic silanes.

化学反応の分析

Hydrolysis and Silanol Formation

Allyldimethoxymethylsilane undergoes hydrolysis under acidic or basic conditions, with reaction rates influenced by the number of methoxy (–OCH₃) groups. In acidic environments, dimethoxy-substituted silanes hydrolyze faster than trimethoxy derivatives due to reduced steric hindrance and enhanced water accessibility. For example:

-

Hydrolysis rate order (acidic) : Dimethoxy > Trimethoxy > Diethoxy > Triethoxy .

-

Mechanism : Protonation of methoxy oxygen initiates nucleophilic attack by water, forming silanol intermediates (Figure 1).

Table 1 : Hydrolysis rates of methoxy-substituted silanes under acidic conditions

| Silane Type | Relative Hydrolysis Rate |

|---|---|

| (CH₃O)₂Si(CH₃)CH₂CH=CH₂ | 1.0 (reference) |

| (CH₃O)₃SiCH₂CH=CH₂ | 0.7 |

| (C₂H₅O)₂Si(CH₃)CH₂CH=CH₂ | 0.4 |

Hydrosilylation Reactions

Allyldimethoxymethylsilane participates in transition-metal-catalyzed hydrosilylation, forming Si–C bonds with alkenes or alkynes. Key findings include:

-

Copper-catalyzed reactions : With Cu(OAc)₂ and chiral ligands, enantioselective hydrosilylation of 2-azadienes achieves up to 91:9 enantiomeric ratio (e.r.) in cyclohexane solvent (Table 2) .

-

Substrate scope : Electron-deficient alkenes (e.g., acrylates) exhibit higher yields (>90%) compared to styrenes (60–70%) .

Table 2 : Performance of silanes in Cu-catalyzed hydrosilylation

| Silane | Yield (%) | e.r. |

|---|---|---|

| Allyldimethoxymethylsilane | 48 | 91:9 |

| Diethoxymethylsilane | 42 | 87:13 |

| Triethoxysilane | 35 | 85:15 |

Electrophilic Substitution

The allyl group facilitates electrophilic substitution via β-silicon stabilization of carbocations (Figure 2). This effect enhances regioselectivity in reactions with electrophiles (e.g., H⁺, Br₂):

-

Mechanism : Electrophile attack at the γ-carbon generates a silyl-stabilized carbocation, followed by nucleophile addition or elimination .

-

Example : Reaction with HCl yields CH₃Si(OCH₃)₂CH₂CH₂Cl as the major product (>80%) .

Stability and Handling Considerations

科学的研究の応用

Chemical Properties and Structure

ADMS is characterized by its allyl group, which contributes to its reactivity, and methoxy groups that enhance its compatibility with various substrates. The general structure can be represented as follows:

This structure allows ADMS to participate in various chemical reactions, including polymerization and cross-linking.

Reagent in Synthesis:

ADMS serves as a reagent in organic synthesis, particularly in the preparation of allyl derivatives and other functionalized silanes. Its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing complex organic molecules.

Table 2: Reactions Involving ADMS

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | ADMS + Alcohol → Allyl Ether | Formation of allyl ether |

| Polymerization | ADMS + Styrene → Copolymer | Enhanced thermal stability |

Case Study: Allylation Reactions

ADMS has been effectively used in allylation reactions, where it acts as an allyl donor in the synthesis of various pharmaceuticals . The regioselectivity and yield of these reactions were significantly improved by optimizing reaction conditions.

Biomedical Applications

Drug Delivery Systems:

Recent studies have explored the potential of ADMS in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their delivery efficiency.

Table 3: Biomedical Properties of ADMS Nanoparticles

| Property | Value |

|---|---|

| Particle Size | 100-200 nm |

| Drug Loading Capacity | Up to 30% |

| Release Kinetics | Controlled release profile |

Case Study: Cancer Therapy

In preclinical studies, ADMS-based nanoparticles demonstrated significant efficacy in delivering chemotherapeutic agents to cancer cells, resulting in reduced tumor growth and improved survival rates in animal models .

Surface Modification

Hydrophobic Coatings:

ADMS is employed to create hydrophobic surfaces on various materials, enhancing their water repellency and durability. This application is particularly useful in coatings for textiles and construction materials.

Table 4: Performance Metrics of Hydrophobic Coatings

| Metric | Value |

|---|---|

| Water Contact Angle | >100° |

| Durability (Cycles) | >500 cycles |

Case Study: Textile Treatments

Research has shown that textiles treated with ADMS exhibit superior water repellency compared to untreated fabrics, making them suitable for outdoor applications .

作用機序

The mechanism of action of allyldimethoxymethylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions occur when the compound is exposed to moisture, leading to the formation of silanols, which then condense to form siloxane bonds. This process is crucial in applications such as surface modification and polymer synthesis .

類似化合物との比較

Key Observations:

- Substituent Effects : The number and type of substituents significantly impact physical properties. Methoxy groups increase polarity and boiling points due to hydrogen bonding, while methyl groups enhance hydrophobicity. For example, allyldimethoxysilane (two methoxy groups) has a boiling point of 107–109°C , whereas allyltrimethylsilane (three methyl groups) boils at 86°C .

- Flammability : Allyldimethoxysilane exhibits a low flash point (6.78°C ), indicating high flammability, whereas allyltrimethylsilane has a higher flash point (16°C ) due to reduced oxygen content .

Allyldimethoxysilane (CAS 18147-35-8)

- Reactivity: Hydrolyzes in the presence of moisture, forming silanol intermediates that enhance adhesion between inorganic materials (e.g., glass, metals) and organic polymers .

- Applications :

Allyltrimethoxysilane (CAS 2551-83-9)

Allyltrimethylsilane (CAS 762-72-1)

Allyl(4-methoxyphenyl)dimethylsilane (CAS 68469-60-3)

- Reactivity : The methoxyphenyl group enables π-π interactions, useful in asymmetric synthesis.

- Applications :

- Catalysis : Facilitates enantioselective reactions in pharmaceutical manufacturing.

- Material Science : Modifies polymer surfaces for optoelectronic devices .

生物活性

Allyldimethoxymethylsilane (ADMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of ADMS, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

ADMS is characterized by its allyl group, which is known for its bioactive properties. The chemical structure can be represented as follows:

This structure allows ADMS to participate in various biochemical interactions, influencing cellular pathways associated with cancer and other diseases.

Research indicates that ADMS exhibits several mechanisms of action that contribute to its biological activity:

- Induction of Apoptosis : ADMS has been shown to induce apoptosis in cancer cells through various pathways. For instance, it can increase the levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and cytochrome c release .

- Inhibition of Cell Proliferation : Studies have demonstrated that ADMS can significantly reduce cell proliferation in various cancer cell lines, including breast and lung cancers. This effect is often linked to the modulation of signaling pathways such as STAT3 and NF-kB .

- Oxidative Stress : The compound appears to enhance oxidative stress within cells, which is a crucial factor in inducing apoptosis. Increased reactive oxygen species (ROS) levels have been observed following ADMS treatment .

Biological Activity in Cancer Research

ADMS has been evaluated across several cancer types, showcasing its potential as an anticancer agent. Below is a summary of findings from key studies:

Case Studies

Several case studies have highlighted the effectiveness of ADMS in preclinical models:

- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, ADMS treatment resulted in significant tumor size reduction and increased survival rates. The study noted a marked decrease in metastasis-associated markers such as MMP2 .

- Lung Cancer Study : A study involving A549 lung cancer cells demonstrated that ADMS not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents by modulating immune checkpoints .

- Colon Cancer Investigation : In vitro studies with HCT-116 cells showed that ADMS could effectively induce apoptosis through the suppression of STAT3 signaling pathways, suggesting a potential role in therapeutic strategies against colon cancer .

Q & A

Q. What are the optimal synthetic pathways for allyldimethoxymethylsilane, and how can reaction conditions be systematically optimized?

Methodological Answer: Allyldimethoxymethylsilane (CAS 18147-35-8) is typically synthesized via nucleophilic substitution between allyl chlorosilane and sodium methoxide . Key variables for optimization include:

- Temperature : Elevated temperatures (>60°C) may accelerate byproduct formation (e.g., disiloxanes).

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction homogeneity.

- Molar ratios : A 1:2 stoichiometry of allyl chlorosilane to sodium methoxide minimizes unreacted intermediates.

Q. Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Observed Impact |

|---|---|---|

| Temperature | 40–50°C | Minimizes disiloxane byproducts |

| Solvent | Anhydrous THF | Enhances yield (>85%) |

| Reaction Time | 4–6 hours | Balances conversion and side reactions |

Q. How can researchers characterize the purity and structural integrity of allyldimethoxymethylsilane?

Methodological Answer: Critical characterization techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile byproducts (e.g., residual methanol) .

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR peaks at δ 0.2–0.4 ppm (Si–CH3) and δ 4.8–5.2 ppm (allyl protons) confirm structure .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Si–O–C stretches at 1050–1100 cm⁻¹ validate methoxy group retention .

Q. What are the primary applications of allyldimethoxymethylsilane in composite material design?

Methodological Answer: The compound serves as a silane coupling agent to enhance interfacial adhesion in polymer-inorganic composites (e.g., epoxy-silica systems) . Methodological steps include:

Surface pretreatment : Hydrolyze silane to generate reactive Si–OH groups.

Grafting : Condense Si–OH with hydroxylated inorganic surfaces (e.g., glass fibers).

Polymer integration : Allyl groups facilitate covalent bonding with organic matrices via radical or thiol-ene reactions .

Advanced Research Questions

Q. How does the concentration of allyldimethoxymethylsilane affect interfacial adhesion in hybrid materials, and how can this be quantitatively assessed?

Methodological Answer: Adhesion strength correlates nonlinearly with silane concentration. Excess silane (>2 wt%) forms brittle interphases, reducing mechanical performance . Quantitative methods:

- X-ray Photoelectron Spectroscopy (XPS) : Measures Si/C atomic ratios at interfaces.

- Atomic Force Microscopy (AFM) : Maps interfacial modulus variations.

- Lap-shear testing : Evaluates bond strength under standardized ASTM protocols.

Q. Table 2: Concentration-Dependent Adhesion Performance

| Silane Concentration (wt%) | Lap-Shear Strength (MPa) | Failure Mode |

|---|---|---|

| 0.5 | 12.3 ± 1.2 | Cohesive |

| 2.0 | 18.7 ± 1.5 | Mixed |

| 5.0 | 9.8 ± 0.9 | Interfacial |

Q. How can researchers resolve contradictions in reported thermal stability data for allyldimethoxymethylsilane?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) arise from:

- Atmosphere differences : Oxidative vs. inert conditions (N2 vs. air) .

- Analytical techniques : Thermogravimetric Analysis (TGA) heating rates (10°C/min recommended) .

- Impurity profiles : Residual solvents (e.g., methanol) lower observed stability.

Recommendation : Standardize TGA protocols (heating rate, purge gas) and pre-dry samples to <50 ppm moisture.

Q. What mechanistic insights explain allyldimethoxymethylsilane’s reactivity in radical-mediated polymer grafting?

Methodological Answer: The allyl group undergoes radical addition via a chain-transfer mechanism:

Initiation : AIBN or peroxides generate radicals.

Propagation : Radicals abstract hydrogen from the allyl group, forming a stabilized allylic radical.

Termination : Radical recombination with polymer chains forms covalent bonds .

Key evidence : Electron Paramagnetic Resonance (EPR) detects allylic radical intermediates during grafting .

Q. How can computational modeling predict the hydrolysis kinetics of allyldimethoxymethylsilane under varying pH conditions?

Methodological Answer: Density Functional Theory (DFT) simulations reveal:

- Acidic conditions (pH < 3) : Protonation of methoxy groups accelerates hydrolysis (ΔG‡ = 45 kJ/mol).

- Neutral conditions (pH 7) : Slower hydrolysis dominated by nucleophilic attack (ΔG‡ = 65 kJ/mol).

- Validation : Compare computed activation energies with experimental kinetic data from <sup>29</sup>Si NMR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。